molecular formula C12H13ClF3N3O B2614974 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide CAS No. 2061248-92-6

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide

Cat. No.: B2614974
CAS No.: 2061248-92-6
M. Wt: 307.7
InChI Key: SDLLBDJTFUDALK-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The presence of the trifluoromethyl group and the piperidine ring in its structure contributes to its distinct chemical behavior and potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperidine-1-carboxamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide is unique due to its specific combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O/c13-9-6-8(12(14,15)16)7-17-10(9)18-11(20)19-4-2-1-3-5-19/h6-7H,1-5H2,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLLBDJTFUDALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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